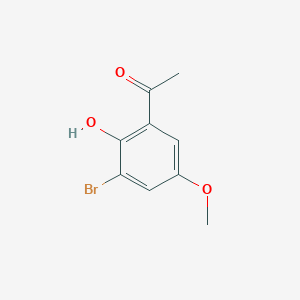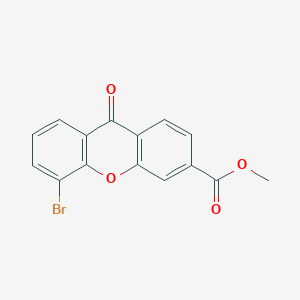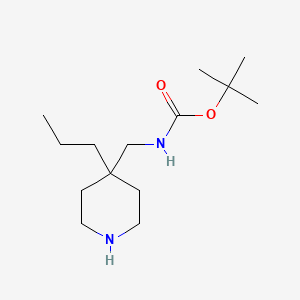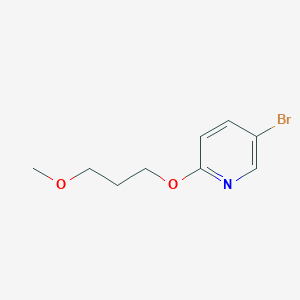
5-Bromo-2-(3-methoxypropoxy)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-(3-methoxypropoxy)pyridine: is an organic compound with the molecular formula C9H12BrNO2 . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 5-position and a 3-methoxypropoxy group at the 2-position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(3-methoxypropoxy)pyridine typically involves the bromination of 2-(3-methoxypropoxy)pyridine. One common method is the palladium-catalyzed Suzuki cross-coupling reaction. This reaction involves the coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like potassium phosphate .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as acetonitrile or dioxane, and the product is purified through recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 5-Bromo-2-(3-methoxypropoxy)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Suzuki Cross-Coupling Reaction: Uses arylboronic acids, palladium catalyst, and a base like potassium phosphate in a solvent such as dioxane.
Nucleophilic Substitution: Uses nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Substituted Pyridines: Formed through nucleophilic substitution reactions.
Oxidized or Reduced Derivatives: Formed through oxidation or reduction reactions.
Aplicaciones Científicas De Investigación
5-Bromo-2-(3-methoxypropoxy)pyridine has several applications in scientific research, including:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Biological Studies: Investigated for its potential biological activities, such as anti-thrombolytic and biofilm inhibition properties.
Material Science: Used in the synthesis of novel pyridine-based derivatives for applications in liquid crystals and other advanced materials.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-(3-methoxypropoxy)pyridine involves its interaction with specific molecular targets and pathways. For example, in biological studies, it may inhibit clot formation by interacting with thrombolytic pathways. The exact molecular targets and pathways depend on the specific application and the derivatives formed from the compound .
Comparación Con Compuestos Similares
3-Bromo-5-methoxypyridine: Similar in structure but lacks the 3-methoxypropoxy group.
5-Bromo-2-methoxy-3-(3-methoxypropoxy)pyridine: Similar but with an additional methoxy group on the pyridine ring.
Uniqueness: 5-Bromo-2-(3-methoxypropoxy)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in medicinal chemistry and material science make it a valuable compound for research and industrial purposes .
Propiedades
Fórmula molecular |
C9H12BrNO2 |
|---|---|
Peso molecular |
246.10 g/mol |
Nombre IUPAC |
5-bromo-2-(3-methoxypropoxy)pyridine |
InChI |
InChI=1S/C9H12BrNO2/c1-12-5-2-6-13-9-4-3-8(10)7-11-9/h3-4,7H,2,5-6H2,1H3 |
Clave InChI |
RHVHGYPRRDMVMG-UHFFFAOYSA-N |
SMILES canónico |
COCCCOC1=NC=C(C=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


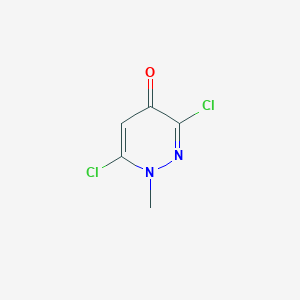


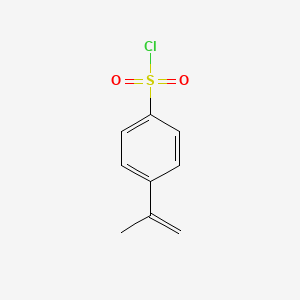
![2-Bromo-5-(2-trimethylsilanyl-ethoxymethyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid methyl ester](/img/structure/B13982583.png)
![(S)-1-[4-(trifluoromethyl)phenyl]pentylamine](/img/structure/B13982584.png)

![17-[7-(4-Aminophenyl)-5-hydroxy-4-methyl-7-oxoheptan-2-yl]-1,3,5,33,37-pentahydroxy-18-methyl-9,13,15-trioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylate](/img/structure/B13982613.png)
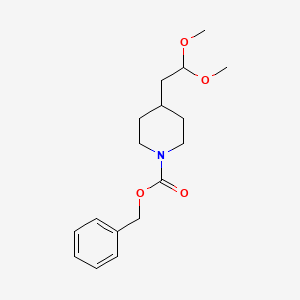
![tert-butyl (2S,5S)-2-methyl-5-[5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-imidazol-2-yl]pyrrolidine-1-carboxylate](/img/structure/B13982624.png)
